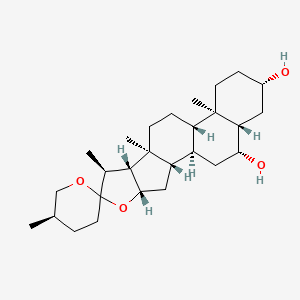

Spirostan-3,6-diol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (1R,2S,4S,5’R,7S,8R,9S,12S,13R,16S,18S,19R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16,19-diol is a complex organic molecule characterized by its unique spiro structure and multiple chiral centers. This compound is notable for its intricate molecular architecture, which includes a spiro linkage between two cyclic systems, making it a subject of interest in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,4S,5’R,7S,8R,9S,12S,13R,16S,18S,19R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16,19-diol typically involves multiple steps, including the formation of the spiro linkage and the introduction of various functional groups. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or alkanes.

Substitution: The replacement of one functional group with another, which can occur through nucleophilic or electrophilic mechanisms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diols or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Aplicaciones Científicas De Investigación

Health and Wellness Applications

Anabolic and Ergogenic Effects

- Performance Enhancement : Research indicates that Spirostan-3,6-diol acts as a non-hormonal anabolic agent. It has been shown to increase athletic performance and work output in humans and other mammals. In studies involving young human volunteers engaged in physical training, participants reported increased appetite, accelerated strength gains, and reduced lactic acid formation during intense exercise .

- Veterinary Uses : The compound has also demonstrated efficacy in enhancing physical stamina and endurance in animals. For instance, owners of hunting dogs noted improvements in their dogs' physical endurance after administering doses of this compound .

Health Benefits

- General Health Improvement : this compound has been associated with various health benefits including increased energy levels, improved sleep quality, and overall well-being. A case study involving a 65-year-old woman revealed significant improvements in her energy and physical stamina after consuming the compound .

Cosmetic Applications

Skin Health

- Cosmetic Agent : The compound is utilized in cosmetic formulations due to its ability to stimulate protein synthesis within the skin while exhibiting minimal hormonal activity. This property makes it beneficial for skin rejuvenation and anti-aging treatments .

Case Studies and Research Findings

The following table summarizes notable case studies and research findings related to the applications of this compound:

| Study/Case | Subject | Findings | Dosage/Duration |

|---|---|---|---|

| Performance Study | Young adults | Increased strength and reduced lactic acid formation during exercise | 10-20 mg/day over several weeks |

| Veterinary Study | Hunting dogs | Improved physical endurance reported by owners | 5-10 mg/day for one week |

| Health Improvement Case | Older adult female | Enhanced energy levels and sleep quality | 15 mg/day for two weeks |

Mecanismo De Acción

The mechanism of action of (1R,2S,4S,5’R,7S,8R,9S,12S,13R,16S,18S,19R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16,19-diol involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used, such as its role in a particular biological or chemical system.

Comparación Con Compuestos Similares

Similar Compounds

- (1R,2S,4S,7S,8R,9S,12S,13E,17R,19S,20S)-7-Isobutyl-9,10,14,25-tetramethyl-3,5,18-trioxo-27-oxa-6-azahexacyclo[18.6.1.02,19.04,8.04,12.021,26]heptacosa-10,13,21,23,25-pentaene-17,22,23,24-tetra yl tetraacetate

- (1R,2S,4S,6R,7S,8R,9S,12S,13S)-7,9,13-trimethyl-6-(3-methylbutyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-16-ol

Uniqueness

The uniqueness of (1R,2S,4S,5’R,7S,8R,9S,12S,13R,16S,18S,19R)-5’,7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2’-oxane]-16,19-diol lies in its specific spiro structure and the precise arrangement of its chiral centers. This configuration imparts unique chemical and physical properties, distinguishing it from other similar compounds.

Propiedades

Fórmula molecular |

C27H44O4 |

|---|---|

Peso molecular |

432.6 g/mol |

Nombre IUPAC |

(1R,2S,4S,5'R,7S,8R,9S,12S,13R,16S,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16,19-diol |

InChI |

InChI=1S/C27H44O4/c1-15-5-10-27(30-14-15)16(2)24-23(31-27)13-20-18-12-22(29)21-11-17(28)6-8-25(21,3)19(18)7-9-26(20,24)4/h15-24,28-29H,5-14H2,1-4H3/t15-,16+,17+,18-,19+,20+,21-,22-,23+,24+,25-,26+,27?/m1/s1 |

Clave InChI |

PZNPHSFXILSZTM-PFDNCDRMSA-N |

SMILES isomérico |

C[C@@H]1CCC2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)C)C)OC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)O)C)O)C)C)OC1 |

Sinónimos |

5 beta-spirostane-3 beta,6 alpha-diol ruizgenin ruizgenin, (3beta,5alpha,6alpha,25R)-isomer ruizgenin, (3beta,5alpha,6alpha,25S)-isomer ruizgenin, (3beta,5alpha,6beta,25R)-isome |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.